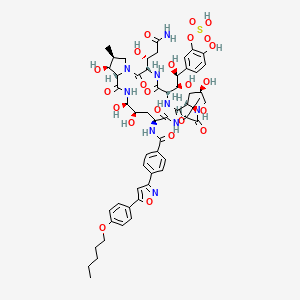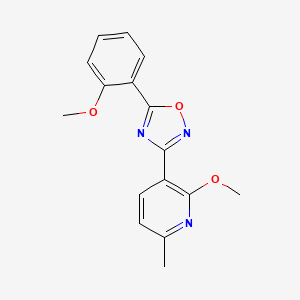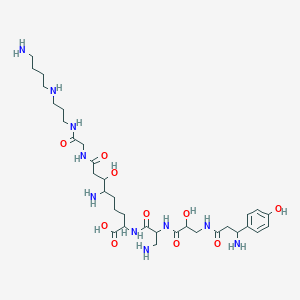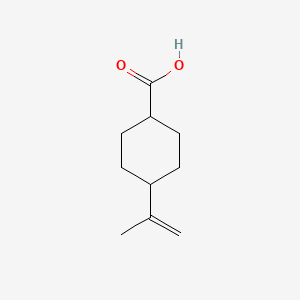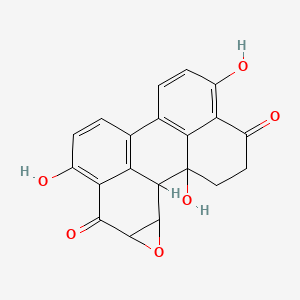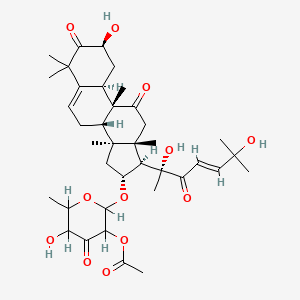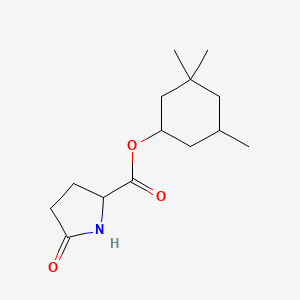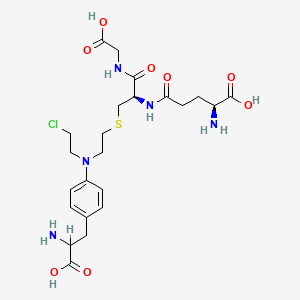
Monochloro-monoglutathionyl melphalan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monochloro-monoglutathionyl melphalan is a peptide.
Applications De Recherche Scientifique
Role in Drug Resistance
Monochloro-monoglutathionyl melphalan (MLP-SG) has been studied in the context of drug resistance, particularly in relation to the Multidrug Resistance Protein 1 (MRP1) and Glutathione S-Transferase A1-1 (GSTA1-1). Research shows that the detoxification of MLP via these pathways does not confer resistance due to the poorer catalytic efficiency of MLP-SG formation, as opposed to chlorambucil (CHB) (Paumi, Ledford, Smitherman, Townsend, & Morrow, 2001).
Transport by MRP1
Studies also focus on the ATP-dependent transport of various glutathione S-conjugates of MLP by MRP1. The transport rates of MLP-SG by MRP1 are efficient, indicating its role in the cellular response to MLP (Barnouin, Leier, Jedlitschky, Pourtier-Manzanedo, König, Lehmann, & Keppler, 1998).
Metabolism by Glutathione S-Transferase
MLP metabolism involves conjugation with glutathione, primarily forming monoglutathionyl and diglutathionyl melphalan derivatives. This process is catalyzed by microsomal glutathione S-transferase, indicating its potential role in drug metabolism and resistance (Zhang, Ye, & Lou, 2005).
DNA Repair and Response to Therapy
Variations in DNA monoadduct repair pathways are associated with different responses to melphalan treatment. Inherited germline differences in monoadduct repair genes may influence patient outcomes following melphalan therapy (van Kan, Burns, & Helsby, 2021).
Enhanced Antitumor Activity via Conjugation
Research into N-acetyl melphalan (N-AcMEL) conjugated to monoclonal antibodies demonstrates enhanced antitumor activity and specificity, indicating potential applications in targeted cancer therapy (Smyth, Pietersz, & McKenzie, 1987).
Chromatin Condensation and Drug Sensitivity
The state of chromatin condensation, gene expression involved in DNA damage response, and DNA repair capacity have been found to affect drug sensitivity in patients treated with melphalan, providing insights into the mechanisms of treatment response and resistance (Gkotzamanidou, Terpos, Munshi, Souliotis, & Dimopoulos, 2015).
Propriétés
| 105554-27-6 | |
Formule moléculaire |
C23H34ClN5O8S |
Poids moléculaire |
576.1 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-amino-2-carboxyethyl)-N-(2-chloroethyl)anilino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H34ClN5O8S/c24-7-8-29(15-3-1-14(2-4-15)11-17(26)23(36)37)9-10-38-13-18(21(33)27-12-20(31)32)28-19(30)6-5-16(25)22(34)35/h1-4,16-18H,5-13,25-26H2,(H,27,33)(H,28,30)(H,31,32)(H,34,35)(H,36,37)/t16-,17?,18-/m0/s1 |
Clé InChI |
FVSFUWLXGAPZDK-RGBJRUIASA-N |
SMILES isomérique |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



